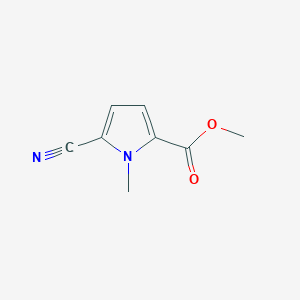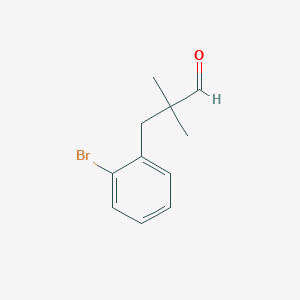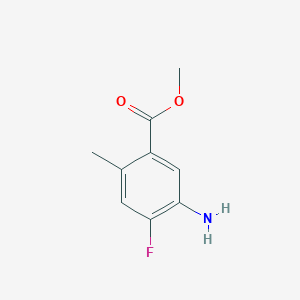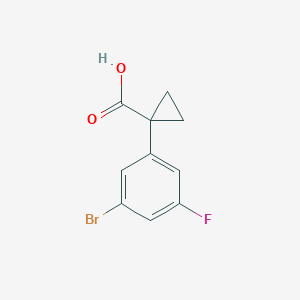
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid, also known as BFCPC or SP-287, is a cyclopropane derivative. It has a molecular formula of C10H8BrFO2 and a molecular weight of 259.07 g/mol. The IUPAC name for this compound is 1-(3-bromo-5-fluorophenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is 1S/C10H8BrFO2/c11-7-3-6 (4-8 (12)5-7)10 (1-2-10)9 (13)14/h3-5H,1-2H2, (H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
- Cyclopropane Synthesis and Functionalization : Recent studies highlight innovative methods for the synthesis and functionalization of cyclopropane derivatives. For instance, the work by Zhou et al. (2021) presents a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcasing the versatility of cyclopropane derivatives in organic synthesis Zhihui Zhou et al., 2021.
- Ring Cleavage and Fluorination : Konik et al. (2017) utilized tertiary cyclopropanols derived from carboxylic esters for synthesizing distally fluorinated ketones, highlighting the role of cyclopropane ring cleavage reactions in introducing fluorine atoms into organic molecules Yulia A. Konik et al., 2017.
Biological Activities and Applications
- Enzyme Inhibition Studies : Research on bromophenol derivatives with cyclopropyl moiety, such as the study by Boztaş et al. (2019), demonstrated their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms, and acetylcholinesterase enzymes. These findings suggest potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's M. Boztaş et al., 2019.
Advanced Materials and Chemical Intermediates
- Cyclopropane in Material Science : The unique properties of cyclopropane rings, such as their strained structure and interesting bonding characteristics, make them valuable for developing new materials and chemical intermediates. The study by Orea et al. (2018) on diastereospecific intramolecular cyclopropanation of enantiopure compounds exemplifies the application of cyclopropane derivatives in crafting complex molecular architectures M. Orea et al., 2018.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGGTUFHVPMZII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314649-82-5 |
Source


|
| Record name | 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

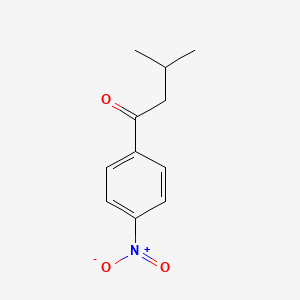

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)
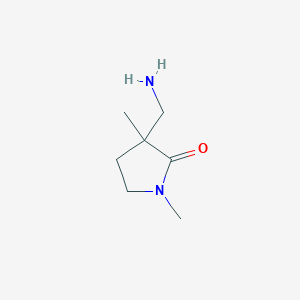
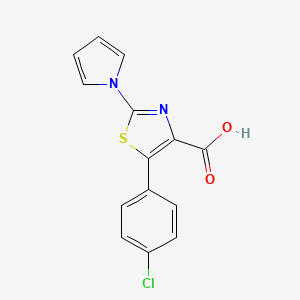
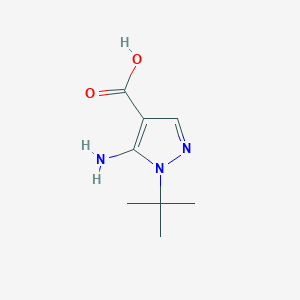
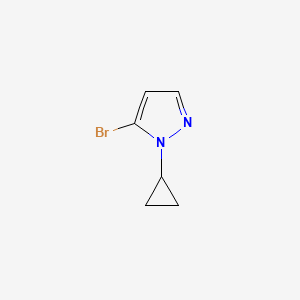

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)
